molecular formula C10H13Cl2NO2 B581926 (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride CAS No. 331763-59-8

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Cat. No.: B581926
CAS No.: 331763-59-8
M. Wt: 250.119
InChI Key: PUVXCDYJZZWKMH-SBSPUUFOSA-N
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Description

®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is an enantiomer of baclofen, a well-known muscle relaxant and antispastic agent. This compound is an artificial gamma-aminobutyric acid (GABA) receptor agonist, which means it mimics the action of GABA, a neurotransmitter that inhibits nerve transmission in the brain, thereby calming nervous activity .

Mechanism of Action

Target of Action

The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as ®-Baclofen, is the GABA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

®-Baclofen acts as an agonist at the GABA receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, GABA . The activation of the GABA receptor leads to a decrease in the excitability of neurons, resulting in a reduction of muscle spasticity .

Biochemical Pathways

The activation of the GABA receptor by ®-Baclofen leads to the opening of chloride channels . This causes an influx of chloride ions into the neuron, making the inside of the neuron more negative and thus less likely to fire an action potential . This inhibitory effect reduces the activity of excitatory pathways in the central nervous system .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body

Result of Action

The result of ®-Baclofen’s action is a reduction in muscle spasticity . By inhibiting the activity of excitatory neurons, it decreases the frequency and severity of muscle spasms . This makes it a useful treatment for conditions like multiple sclerosis and spinal cord injury .

Action Environment

The action of ®-Baclofen can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and stability . Additionally, the presence of other substances in the body, such as food or other medications, could potentially interact with ®-Baclofen and affect its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride involves several steps. One common method starts with the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenylnitroethane. This intermediate is then reduced to 4-chlorophenylethylamine, which undergoes a Strecker synthesis to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process often includes steps like crystallization and recrystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .

Biology

In biological research, this compound is used to study the GABAergic system. It helps in understanding how GABA receptors function and how they can be modulated to treat neurological disorders .

Medicine

Medically, ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is primarily used in the treatment of muscle spasticity. It is also being investigated for its potential in treating alcohol dependence and other neurological conditions .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals. Its role as a precursor in drug synthesis makes it an essential component in the pharmaceutical industry .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVXCDYJZZWKMH-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661575
Record name (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-59-8
Record name (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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